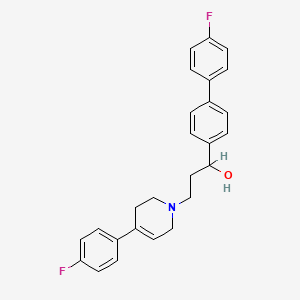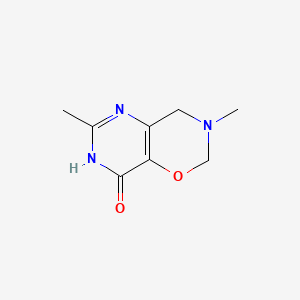
3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound with a unique structure that combines pyrimidine and oxazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyrimidine-5-carboxamides with specific reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyridazines and Pyridazinones: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Uniqueness
3,6-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is unique due to its specific combination of pyrimidine and oxazine rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5753-18-4 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3,6-dimethyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-6-3-11(2)4-13-7(6)8(12)10-5/h3-4H2,1-2H3,(H,9,10,12) |
Clé InChI |
KWGOQFALNLOFRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1)OCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




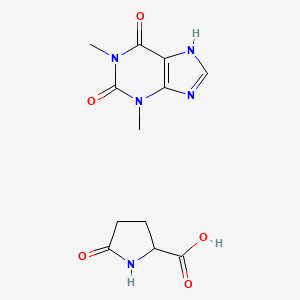
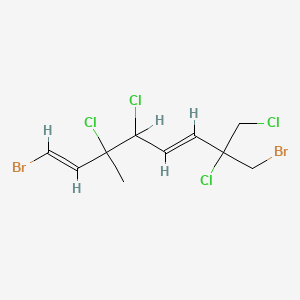

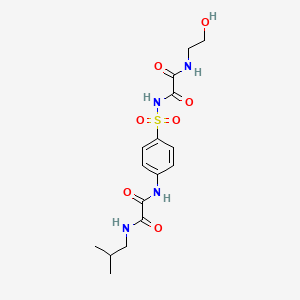



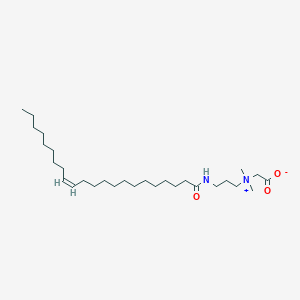


![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
